![molecular formula C11H13N3 B2851698 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine CAS No. 923105-35-5](/img/structure/B2851698.png)
2-(1H-imidazol-2-yl)-1-phenylethan-1-amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Applications
The imidazole ring present in “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” is known for its antibacterial properties. This compound can be utilized in the development of new antibacterial agents, particularly against resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .
Antitumor Activity
Imidazole derivatives, including “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine”, have shown potential in antitumor activity. They can act as inhibitors of cancer cell growth and proliferation. Research has focused on synthesizing imidazole-containing compounds that target specific pathways involved in tumor development .
Anti-neoplastic Properties
Similar to its antitumor applications, this compound’s anti-neoplastic properties make it a candidate for cancer therapy. It may work by inducing apoptosis in neoplastic cells or by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .
PTP1B Inhibitory Action
“2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” can serve as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. PTP1B inhibitors can enhance insulin signaling and glucose homeostasis .
Chemosensors
This compound can be used to develop chemosensors for detecting various ions and molecules. For instance, imidazole derivatives can be used as sensors for hypochlorite and copper ions, which have applications in environmental monitoring and diagnostics .
Carbene Pincer Ligands
In coordination chemistry, “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” can be used to synthesize carbene pincer ligands. These ligands are valuable in catalysis, including applications in cross-coupling reactions and hydrogenation processes .
Antioxidants for Lubricants
The antioxidant properties of imidazole derivatives make them suitable for use in lubricants. They can protect against oxidation, which extends the life of lubricating oils and improves the efficiency of machinery .
Synthesis of Perimidines
Lastly, this compound can be involved in the synthesis of perimidines, which are π-amphoteric tricyclic aromatic heterocycles with a wide range of applications, including electronics and materials science .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to interact with the v600e-braf kinase, a major protein target involved in various types of human cancers .
Pharmacokinetics
A study on 2-(1h-imidazol-2-yl) pyridine derivatives as potential v600e-braf inhibitors revealed favorable pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability and admet properties .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
It’s worth noting that the properties of imidazole derivatives can be modified through substituent manipulations at certain peripheral positions, suggesting that their action could potentially be influenced by environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZJHCFDFUHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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